3-Methylpyrazine-2-carbonitrile
Overview
Description
3-Methylpyrazine-2-carbonitrile is an organic compound with the molecular formula C6H5N3. It is a derivative of pyrazine, characterized by the presence of a methyl group at the third position and a nitrile group at the second position of the pyrazine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .
Mechanism of Action
Target of Action
It’s worth noting that pyrazine derivatives, such as pyrrolopyrazine, have been found to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Mode of Action
Pyrrolopyrazine derivatives have shown more activity on kinase inhibition . Kinase inhibitors work by blocking the action of kinases, enzymes responsible for the transfer of phosphate groups from high-energy donor molecules to specific target molecules, which is a key process in cellular signaling pathways.
Biochemical Pathways
Pyrrolopyrazine derivatives, which are structurally related, have been found to impact a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
Related compounds, such as pyrrolopyrazine derivatives, have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Biochemical Analysis
Biochemical Properties
It is known that pyrazines, the class of compounds to which 3-Methylpyrazine-2-carbonitrile belongs, can interact with various biomolecules
Cellular Effects
Pyrazines have been shown to be excreted as glucuronates or bound to glutathione via the kidney after hydroxylation in humans and animals . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that pyrazines are stable at room temperature .
Metabolic Pathways
Pyrazines are known to be involved in various metabolic pathways, suggesting that this compound may also interact with certain enzymes or cofactors .
Transport and Distribution
It is known that drug transporters, which are integral membrane proteins, play a critical role in drug disposition by affecting absorption, distribution, and excretion .
Subcellular Localization
The prediction of protein subcellular localization is of great relevance for proteomics research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylpyrazine-2-carbonitrile can be achieved through several methods. One common approach involves the reaction of 3-methylpyrazine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under mild conditions, yielding the desired product with high purity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Methylpyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
3-Methylpyrazine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
3-Methylpyrazine: Lacks the nitrile group, making it less reactive in certain chemical reactions.
2-Cyanopyrazine: Similar structure but without the methyl group, affecting its physical and chemical properties.
3,6-Dichloropyrazine-2-carbonitrile: Contains additional chlorine atoms, which can influence its reactivity and applications.
Uniqueness: 3-Methylpyrazine-2-carbonitrile is unique due to the presence of both a methyl and a nitrile group, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
3-methylpyrazine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-5-6(4-7)9-3-2-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWZKFUUHTLGIEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30416039 | |
Record name | 3-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65735-15-1 | |
Record name | 3-methylpyrazine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30416039 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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